(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid
Description
Introduction to Decahydroisoquinoline Carboxylic Acid Derivatives in Neuropharmacology
Structural Framework of (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenylthiobutyl]-decahydro-3-isoquinolinecarboxylic Acid
The molecule features a decahydroisoquinoline scaffold—a bicyclic system comprising a fully saturated benzene ring fused to a piperidine ring—with three critical functional domains:
- Stereochemically Rigid Core : The (3S,4aS,8aS) configuration enforces a chair-boat conformation, minimizing steric strain while orienting substituents for optimal receptor interaction. X-ray crystallographic studies of analogous compounds reveal axial positioning of the carboxylic acid group at C3, enabling salt bridge formation with NMDA receptor arginine residues.
- Phenylthio-Butyl Side Chain : The (2R,3R)-configured 4-phenylthiobutyl group at C2 introduces a hydrophobic pharmacophore. The thioether linkage enhances metabolic stability compared to oxygen analogs, as demonstrated in comparative pharmacokinetic studies.
- Hydroxyl and Amino Groups : The β-hydroxy-α-amino motif on the side chain mimics endogenous glutamate’s zwitterionic character, facilitating docking at the NMDA receptor glycine co-agonist site.
Table 1: Key Structural Features and Comparative Receptor Affinity
Historical Evolution of Bicyclic Isoquinoline Alkaloids as Receptor Modulators
The development of synthetic isoquinoline derivatives stems from natural alkaloid templates like berberine and papaverine, which showed preliminary NMDA modulation but lacked selectivity. First-generation synthetic analogs in the 1990s, such as 6-substituted decahydroisoquinoline-3-carboxylic acids, achieved IC50 values of 55 nM at NMDA receptors but suffered from poor blood-brain barrier penetration.
Second-wave optimizations focused on side chain engineering:
- Early 2000s : Introduction of tetrazole and phosphonate groups improved metabolic stability but increased molecular polarity.
- 2010–2020 : Chiral side chains with hydroxyl/amino groups enhanced glycine site specificity, reducing AMPA/kainate off-target effects.
- Post-2020 : Thioether linkages (as in the subject compound) merged the hydrophobicity of alkyl chains with the electronic effects of sulfur, achieving a 5-fold improvement in cortical wedge assay potency over oxygenated analogs.
Mechanistic Advancements:
- Stereochemical Control : Transition from racemic mixtures to enantioselective synthesis (e.g., Sharpless dihydroxylation) enabled precise targeting of NR2B-containing NMDA receptors.
- Computational Modeling : Molecular dynamics simulations revealed that the phenylthio group fills a hydrophobic cleft adjacent to the glutamate binding pocket, explaining its enhanced affinity.
- Multitarget Potential : Recent studies suggest ancillary σ-1 receptor modulation (Ki ≈ 120 nM) may synergize with NMDA antagonism to mitigate neuroinflammation.
Properties
Molecular Formula |
C20H30N2O3S |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(3S,4aS,8aS)-2-[(2R,3R)-3-amino-2-hydroxy-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H30N2O3S/c21-17(13-26-16-8-2-1-3-9-16)19(23)12-22-11-15-7-5-4-6-14(15)10-18(22)20(24)25/h1-3,8-9,14-15,17-19,23H,4-7,10-13,21H2,(H,24,25)/t14-,15+,17-,18-,19+/m0/s1 |
InChI Key |
ZPUBJRYDIOHUPW-HAYURNKSSA-N |
Isomeric SMILES |
C1CC[C@@H]2CN([C@@H](C[C@@H]2C1)C(=O)O)C[C@H]([C@H](CSC3=CC=CC=C3)N)O |
Canonical SMILES |
C1CCC2CN(C(CC2C1)C(=O)O)CC(C(CSC3=CC=CC=C3)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid typically involves multiple steps, including the formation of the isoquinoline core and the introduction of the amino and hydroxy functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The amino group can be reduced to an amine.
Substitution: The phenylthiobutyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its chiral centers and functional groups allow it to interact with enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid is investigated for its potential therapeutic effects. Its ability to modulate biological pathways and molecular targets makes it a promising compound for the treatment of various diseases.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
(a) Decahydroisoquinoline Derivatives
(b) Side Chain Variations
Physicochemical Properties
| Property | Compound A | Benzyloxycarbonyl Analog (3) | AG-1346 (6) |
|---|---|---|---|
| Molecular Weight | 346.47 | 317.38 | ~550 (estimated) |
| LogD (pH 7.4) | ~1.5–2.0* | 0.20 | ~3.5–4.0 |
| Hydrogen Bond Donors | 3 (NH, OH, COOH) | 1 (COOH) | 4 |
| Polar Surface Area | ~90 Ų* | 66.84 Ų | ~120 Ų |
| Key Functional Groups | Thioether, amino, hydroxy | Ester, carboxylic acid | Amide, hydroxy, tert-butyl |
*Estimated based on structural analogs.
- Lipophilicity : The phenythiobutyl group in Compound A likely increases LogP compared to benzyloxy derivatives but remains lower than tert-butyl-containing analogs like AG-1344.
- Solubility : The carboxylic acid moiety in Compound A enhances aqueous solubility relative to ester or amide derivatives.
Stereochemical Considerations
Compound A has four defined stereocenters , critical for its bioactivity:
- 3S,4aS,8aS in the isoquinoline core.
- 2R,3R in the phenythiobutyl side chain.
Comparisons with and show that even minor stereochemical changes (e.g., 2’S vs. 2’R) drastically alter receptor binding and metabolic pathways. For example, AG-1346’s efficacy as a protease inhibitor is highly dependent on its stereochemistry .
Biological Activity
The compound (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic acid is a complex molecule that has garnered attention for its potential biological activities. This article synthesizes the findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications.
- Molecular Formula : C20H30N2O3S
- Molar Mass : 378.53 g/mol
- Appearance : White solid
- Solubility : Soluble in acetone, ethanol, and methanol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it acts as a modulator of specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with ornithine aminotransferase (OAT), a key enzyme in amino acid metabolism. The compound's chirality and structural features enhance its binding affinity and selectivity for OAT compared to other aminotransferases .
Biological Activities
-
Antitumor Activity :
- Recent studies have indicated that the compound exhibits significant antitumor properties, particularly in hepatocellular carcinoma (HCC). Inhibition of OAT was linked to reduced tumor growth and lower levels of alpha-fetoprotein (AFP), a biomarker for HCC .
- A specific analogue of this compound demonstrated high selectivity and potency against OAT, suggesting potential for therapeutic applications in cancer treatment.
-
Neuroprotective Effects :
- Preliminary research indicates that compounds with similar structures may offer neuroprotective benefits by modulating neurotransmitter systems. This could be beneficial in conditions like neurodegeneration or traumatic brain injury.
-
Anti-inflammatory Properties :
- Some studies have hinted at anti-inflammatory effects through the modulation of cytokine release and immune responses, although further research is needed to clarify these mechanisms.
Case Study 1: Hepatocellular Carcinoma
A study published in Nature highlighted the efficacy of the compound in inhibiting tumor growth in HCC models. The results showed a significant reduction in tumor size and improved survival rates in treated mice compared to controls .
Case Study 2: Neuroprotection
In an experimental model of traumatic brain injury, analogues of this compound were tested for their neuroprotective effects. Results indicated reduced neuronal loss and improved functional recovery in treated subjects .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism/Target | Observations/Results |
|---|---|---|
| Antitumor | Inhibition of OAT | Reduced tumor growth in HCC models |
| Neuroprotective | Modulation of neurotransmitters | Reduced neuronal loss post-injury |
| Anti-inflammatory | Cytokine modulation | Decreased inflammatory markers in animal models |
Q & A
Q. What structural analogs are synthetically accessible for structure-activity relationship (SAR) studies?
- Methodology : Modify the phenythiobutyl group (e.g., replace sulfur with sulfone or alkyl groups) via Suzuki-Miyaura coupling. Introduce fluorine or methyl substituents to the decahydroisoquinoline core. Evaluate analogs using in vitro assays (e.g., enzyme inhibition) and correlate with Hammett σ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
